5-Methyl-2-(4-methylphenyl)thiazolidine

Density Molecular packing Crystal engineering

5-Methyl-2-(4-methylphenyl)thiazolidine is a saturated five-membered thiazolidine heterocycle characterized by a methyl group at the 5-position and a para-methylphenyl substituent at the 2-position. The compound has a molecular formula of C₁₁H₁₅NS, a molecular weight of 193.31 g/mol, and computed physicochemical properties including a density of 1.046 g/cm³, a boiling point of 323.1 °C at 760 mmHg, a flash point of 149.2 °C, a computed logP of 3.05, and a topological polar surface area (TPSA) of 37.33 Ų.

Molecular Formula C11H15NS
Molecular Weight 193.31 g/mol
CAS No. 116113-03-2
Cat. No. B12677076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(4-methylphenyl)thiazolidine
CAS116113-03-2
Molecular FormulaC11H15NS
Molecular Weight193.31 g/mol
Structural Identifiers
SMILESCC1CNC(S1)C2=CC=C(C=C2)C
InChIInChI=1S/C11H15NS/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-6,9,11-12H,7H2,1-2H3
InChIKeyMNOWSQVEFSDPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(4-methylphenyl)thiazolidine (CAS 116113-03-2): Key Physicochemical Properties for Informed Procurement


5-Methyl-2-(4-methylphenyl)thiazolidine is a saturated five-membered thiazolidine heterocycle characterized by a methyl group at the 5-position and a para-methylphenyl substituent at the 2-position. The compound has a molecular formula of C₁₁H₁₅NS, a molecular weight of 193.31 g/mol, and computed physicochemical properties including a density of 1.046 g/cm³, a boiling point of 323.1 °C at 760 mmHg, a flash point of 149.2 °C, a computed logP of 3.05, and a topological polar surface area (TPSA) of 37.33 Ų . These baseline data serve as the foundation for differentiating this specific derivative from closely related 5-methyl-2-substituted thiazolidines.

Why 5-Methyl-2-(4-methylphenyl)thiazolidine Cannot Be Casually Substituted by Other 5-Methyl-2-substituted Thiazolidine Analogs


Although 5-methyl-2-substituted thiazolidines share a common core scaffold, the nature of the 2-substituent profoundly modulates key physicochemical properties that directly impact synthesis, purification, handling safety, and biological partitioning. Comparative data from authoritative databases show that replacing the 4-methylphenyl group with an isopropyl, 2-phenylethyl, or nonyl chain results in density shifts of up to 17%, boiling point differences exceeding 110 °C, flash point variations of over 60 °C, and logP changes greater than one log unit . Such divergences mean that protocols optimized for one analog cannot be assumed transferable, and procurement based solely on core scaffold similarity risks experimental failure in applications ranging from medicinal chemistry to materials science .

5-Methyl-2-(4-methylphenyl)thiazolidine: Head-to-Head Physicochemical Differentiation Evidence


Density Elevation Relative to 2-Isopropyl Analog Enables Distinct Material Packing

The target compound exhibits a computed density of 1.046 g/cm³, which is 12.6% higher than the 0.929 g/cm³ value reported for the 2-isopropyl analog 5-methyl-2-(1-methylethyl)thiazolidine . This density differential influences molar volume and packing coefficient in condensed phases.

Density Molecular packing Crystal engineering

Boiling Point Elevation of 112.8 °C Over 2-Isopropyl Analog Expands Distillation Purification Window

At standard atmospheric pressure, the target compound's computed boiling point of 323.1 °C is substantially higher than the 210.3 °C of the 2-isopropyl analog . This 112.8 °C difference creates a vastly wider operational window for fractional distillation, potentially enabling separation from lower-boiling impurities that would overlap with the isopropyl analog.

Boiling point Distillation Purification

Flash Point 68.2 °C Higher Than 2-Isopropyl Analog Shifts Hazard Classification for Industrial Handling

The computed flash point of the target compound is 149.2 °C, compared to 81 °C for the 2-isopropyl analog . This 68.2 °C elevation means the target compound falls above the 93 °C threshold commonly used to distinguish flammable liquids (Category 3) from combustible liquids (Category 4) under OSHA and GHS classification frameworks.

Flash point Safety Transport regulation

LogP of 3.05 Indicates Approximately One Order of Magnitude Greater Lipophilicity Than 2-Isopropyl Analog (LogP 2.1)

The computed logP of 5-methyl-2-(4-methylphenyl)thiazolidine is 3.05, representing a 0.95 log-unit increase over the 2.1 value (XLogP3-AA) reported for 5-methyl-2-(1-methylethyl)thiazolidine . In the context of the Hansch equation, this difference corresponds to roughly a nine-fold higher octanol-water partition coefficient, indicating substantially greater hydrophobicity.

Lipophilicity Membrane permeability Drug-likeness

5-Methyl-2-(4-methylphenyl)thiazolidine: Evidence-Backed Application Scenarios Driven by Differential Physicochemical Properties


Synthetic Route Design Requiring High-Temperature Distillation Purification

The boiling point of 323.1 °C significantly exceeds that of the 2-isopropyl analog (210.3 °C ). When a synthetic sequence generates high-boiling by-products or requires solvent switching at elevated temperatures, this wider distillation window enables cleaner isolation without azeotropic complications, reducing the need for chromatographic purification steps.

Medicinal Chemistry Hit-to-Lead Programs Evaluating Lipophilic Series

With a computed logP of 3.05 , the compound delivers approximately nine-fold higher lipophilicity than its 2-isopropyl analog (logP 2.1 ). This property is valuable when exploring structure-activity relationships (SAR) where enhanced membrane partitioning or hydrophobic pocket occupancy is hypothesized to improve target engagement in cell-based phenotypic assays.

Industrial-Scale Handling and Storage Under Stringent Safety Regulations

The flash point of 149.2 °C places the compound above the OSHA/GHS flammable liquid threshold, unlike the 2-isopropyl analog (flash point 81 °C ). This classification eases regulatory compliance for transportation (DOT/ADR/RID), reduces insurance premiums, and permits the use of standard non-explosion-proof equipment at pilot and production scales.

Crystal Engineering and Material Science Requiring Higher Density Building Blocks

A density of 1.046 g/cm³ represents a 12.6% increase over the 2-isopropyl analog . For applications in co-crystal design, metal-organic framework (MOF) synthesis, or optical material development, this increased density can translate into more efficient molecular packing and altered refractive indices, directly impacting material performance.

Quote Request

Request a Quote for 5-Methyl-2-(4-methylphenyl)thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.